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Compound of Interest

Compound Name:
6,8-Dibromo-[1,2,4]triazolo[1,5-

a]pyrazine

Cat. No.: B1387870 Get Quote

An In-Depth Technical Guide to 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine: Properties,

Synthesis, and Applications in Drug Discovery

Introduction
The[1][2][3]triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant

interest in medicinal chemistry and drug development. As a bioisostere of the natural purine

ring system, this scaffold has been explored for a multitude of therapeutic applications,

including the development of treatments for cancer, infectious diseases, and neurological

disorders.[2][4] The strategic placement of nitrogen atoms within its fused ring structure imparts

unique electronic properties and hydrogen bonding capabilities, making it a privileged scaffold

for interacting with various biological targets.

This guide focuses on a key derivative, 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine. The

introduction of two bromine atoms onto the pyrazine ring transforms the core scaffold into a

highly versatile building block. These bromine atoms serve as reactive handles for a wide array

of cross-coupling reactions, enabling the systematic and modular synthesis of extensive

compound libraries. This document provides a comprehensive technical overview of its

physicochemical properties, outlines a robust synthetic and characterization workflow, and

explores its strategic application in modern drug discovery programs, offering researchers and

drug development professionals a practical guide to leveraging this potent chemical tool.
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Physicochemical and Structural Properties
The foundational step in utilizing any chemical building block is a thorough understanding of its

fundamental properties. 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is a stable, solid compound

under standard laboratory conditions, though storage under an inert atmosphere is

recommended to ensure long-term integrity.[5] Its key identifiers and computed properties are

summarized below.

Property Value Source

Molecular Weight 277.90 g/mol [1][5][6][7]

Molecular Formula C₅H₂Br₂N₄ [1][5][6][8]

CAS Number 944709-42-6 [1][5]

IUPAC Name
6,8-dibromo-[1][2]

[3]triazolo[1,5-a]pyrazine
[1]

Canonical SMILES
C1=C(N=C(C2=NC=NN21)Br)

Br
[1]

Appearance Solid [8]

Purity (Typical) ≥97% [6][8]

Monoisotopic Mass 275.86462 Da [1]

Synthesis and Mechanistic Considerations
A definitive, published synthesis protocol for 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is not

readily available in peer-reviewed literature. However, a logical and efficient synthetic route can

be devised based on established methodologies for constructing the triazolo[1,5-a]pyrimidine

core (a close analogue) and standard bromination techniques for electron-deficient

heterocycles.[2][9]

Proposed Retrosynthetic Strategy
The synthesis can be approached via a two-step process: first, the construction of the parent[1]

[2][3]triazolo[1,5-a]pyrazine core, followed by a regioselective dibromination. The core is
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typically formed via the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl equivalent.

For the pyrazine ring, a suitable precursor would be a di-electrophilic pyrazine derivative or a

related acyclic precursor that can undergo cyclization. A more direct approach, however,

involves the bromination of the pre-formed heterocyclic core.

Experimental Protocol: A Plausible Two-Step Synthesis
This protocol is a conceptual, field-proven approach. Researchers should perform initial small-

scale trials to optimize reaction conditions, such as temperature, reaction time, and

stoichiometry.

Step 1: Synthesis of[1][2][3]triazolo[1,5-a]pyrazine

The condensation of 3-amino-1,2,4-triazole with malondialdehyde or a synthetic equivalent is a

common method for forming the fused pyrimidine ring.[2] A similar strategy can be adapted

here.

Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as

ethanol or acetic acid, add 1,1,3,3-tetramethoxypropane (a stable precursor to

malondialdehyde, 1.1 eq).

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl) to facilitate

the hydrolysis of the acetal and the subsequent condensation reaction.

Cyclization: Heat the reaction mixture to reflux for 4-6 hours, monitoring the consumption of

the starting material by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature.

Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic

solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude[1][2][3]triazolo[1,5-a]pyrazine.

Step 2: Dibromination of the Heterocyclic Core

The electron-deficient nature of the pyrazine ring requires robust bromination conditions. The 6

and 8 positions are electronically activated for electrophilic substitution relative to the 5 and 7

positions.
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Reagent Selection: N-Bromosuccinimide (NBS) is a reliable source of electrophilic bromine.

For a more environmentally benign approach, an in-situ generated BrOH from a bromide-

bromate couple in an aqueous acidic medium can be employed.[9]

Reaction Setup: Dissolve the crude[1][2][3]triazolo[1,5-a]pyrazine (1.0 eq) from Step 1 in a

suitable solvent like acetonitrile or a chlorinated solvent.

Bromination: Add NBS (2.2 eq) portion-wise to the solution at room temperature. The

reaction may require heating to 50-70 °C for several hours to drive it to completion.

Monitoring and Work-up: Monitor the reaction progress by LC-MS, looking for the

disappearance of the starting material and mono-brominated intermediate, and the

appearance of the dibrominated product mass.

Purification: Once complete, quench the reaction with a solution of sodium thiosulfate to

remove any excess bromine. Extract the product into an organic solvent, wash with brine,

and dry. The crude product should be purified by column chromatography on silica gel to

yield 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine as a pure solid.

Synthesis Workflow Diagram
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Step 1: Core Synthesis

Step 2: Dibromination

3-Amino-1,2,4-triazole

Acid-catalyzed Condensation
(Reflux)

1,1,3,3-Tetramethoxypropane

[1,2,4]triazolo[1,5-a]pyrazine
(Crude)

Electrophilic Aromatic Substitution
(Heat)

N-Bromosuccinimide (NBS, 2.2 eq)

Crude Product Mixture

Purification
(Silica Gel Chromatography)

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
(Pure)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Spectroscopic Characterization and Quality Control
Structural confirmation and purity assessment are critical. The following techniques are

standard for characterizing brominated heterocyclic compounds.[10][11][12]

Technique Expected Result / Key Feature

¹H NMR

Two singlets in the aromatic region (approx. 8.0-

9.0 ppm), corresponding to the protons at the

C5 and C2 positions. The absence of signals for

C6-H and C8-H confirms substitution.

¹³C NMR

Five distinct signals for the five carbon atoms in

the molecule. Two signals will be significantly

shifted due to the direct attachment of bromine

atoms.

Mass Spec (EI/ESI)

A characteristic isotopic cluster for a

dibrominated compound. Expect major peaks at

m/z corresponding to [M]+, [M+2]+, and [M+4]+

in an approximate 1:2:1 ratio due to the natural

abundance of ⁷⁹Br and ⁸¹Br isotopes.

HPLC/UPLC

A single major peak under optimized conditions,

with purity typically >97% by peak area

integration.

Characterization Workflow
The process ensures that the final compound meets the structural and purity requirements for

subsequent applications.
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Caption: Workflow for purification and quality control analysis.

Strategic Applications in Drug Discovery
The true value of 6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine lies in its role as a versatile

intermediate for library synthesis. The two bromine atoms are orthogonal reactive sites that can

be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions.

Role as a Versatile Chemical Scaffold
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines to install diverse amino substituents.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.

Stille Coupling: Reaction with organostannanes.

This modularity allows for the rapid generation of a large number of analogues from a single,

common intermediate, which is a cornerstone of modern medicinal chemistry. By systematically

varying the substituents at the 6- and 8-positions, chemists can fine-tune the steric and

electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic

properties.

Potential Therapeutic Avenues
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The broader class of triazolopyrazines and their isosteres have shown promise in several

therapeutic areas:

Oncology: As kinase inhibitors, such as inhibitors of c-Met, which is implicated in various

cancers.[13] The scaffold can act as a hinge-binding motif.

Infectious Diseases: Derivatives have been investigated as antimalarial agents, highlighting

their potential against parasitic diseases.[14]

Neuroscience: The scaffold has been used to develop agents that modulate central nervous

system targets.[2]

Library Synthesis Workflow
The diagram below illustrates how the dibromo-scaffold serves as a central hub for creating a

diverse chemical library for high-throughput screening.

Palladium-Catalyzed Cross-Coupling Reactions

Diverse Analogue Library

6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Suzuki Coupling
(R¹-B(OH)₂)

Buchwald-Hartwig
(R²-NH₂)

Sonogashira
(R³-C≡CH)

Aryl/Heteroaryl
Substituted Analogues

Amino-Substituted
Analogues

Alkynyl-Substituted
Analogues

High-Throughput Screening
(HTS)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2020/nj/d0nj00575d
https://www.mdpi.com/1420-3049/26/9/2421
https://pmc.ncbi.nlm.nih.gov/articles/PMC6394845/
https://www.benchchem.com/product/b1387870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Use of the scaffold in parallel synthesis for library generation.

Conclusion
6,8-Dibromo-[1][2][3]triazolo[1,5-a]pyrazine is more than just a single chemical entity; it is a

strategic platform for innovation in drug discovery. Its stable, purine-like core combined with two

versatile reactive sites provides an ideal starting point for the exploration of vast chemical

space. By enabling the efficient, modular synthesis of diverse compound libraries, it empowers

medicinal chemists to rapidly develop structure-activity relationships and identify novel drug

candidates against a wide range of biological targets. This guide has provided the fundamental

chemical knowledge, a practical synthetic framework, and the strategic context necessary for

researchers to fully exploit the potential of this powerful building block in their research

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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